(3-Methyloxiran-2-yl)phosphonic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosfomycin sodium is synthesized through a multi-step process. The initial step involves the reaction of phosphonic acid with epichlorohydrin to form an intermediate compound. This intermediate is then reacted with sodium hydroxide to produce fosfomycin sodium .
Industrial Production Methods
Industrial production of fosfomycin sodium involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis but optimized for higher yield and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Fosfomycin sodium undergoes several types of chemical reactions, including:
Oxidation: Fosfomycin sodium can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield a range of substituted fosfomycin derivatives .
Scientific Research Applications
Fosfomycin sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antibiotic synthesis and mechanisms.
Biology: Employed in research on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Investigated for its potential in treating infections caused by multidrug-resistant bacteria.
Industry: Utilized in the development of new antibiotics and antibacterial agents
Mechanism of Action
Fosfomycin sodium exerts its effects by irreversibly inhibiting the enzyme pyruvyl transferase, which is involved in the early stages of bacterial cell wall synthesis. This inhibition prevents the formation of N-acetylmuramic acid, a crucial component of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
- Fosfomycin tromethamine
- Fosfomycin calcium
- Phosphomycin
Uniqueness
Fosfomycin sodium is unique due to its ability to penetrate the blood-brain barrier and its broad-spectrum activity against a wide range of bacteria, including those resistant to multiple drugs. This makes it particularly valuable in treating severe and resistant infections .
Properties
IUPAC Name |
(3-methyloxiran-2-yl)phosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDXZJFXQJVXBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860295 | |
Record name | P-(3-Methyl-2-oxiranyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23112-90-5 | |
Record name | P-(3-Methyl-2-oxiranyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23112-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | P-(3-Methyl-2-oxiranyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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